Cas no 503612-76-8 (4-Demethoxy-4-hydroxy Apixaban)

4-Demethoxy-4-hydroxy Apixaban 化学的及び物理的性質

名前と識別子

-

- 4-Demethoxy-4-hydroxy Apixaban

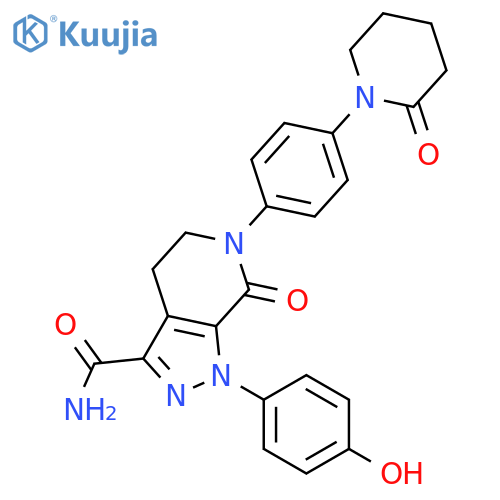

- 1-(4-hydroxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

- 1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

- Apixaban Impurity 46

- DVA61276

- 1H-Pyrazolo[3,4-c]pyridine-3-carboxamide,4,5,6,7-tetrahydro-1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-

- 1-(4-Hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-C)pyridine-3-carboxamide

- 1-(4-Hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

- SCHEMBL1920519

- 1-(4-hydroxy-phenyl)-7-oxo-6-[4-(2-oxo-piperidin-1-yl)-phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridine-3 -amide

- 1-(4-hydroxy-phenyl)-7-oxo-6-[4-(2-oxo-piperidin-1-yl)-phenyl]-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine-3-carboxylic acid amide

- O-Demethyl apixaban

- UNII-SJ0XFQ18OA

- H20534

- HGHLWAZFIGRAOT-UHFFFAOYSA-N

- 503612-76-8

- AKOS040733892

- CS-0019893

- 1H-Pyrazolo[3,4-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-

- APIXABAN (M2)

- APIXABAN METABOLITE (M2)

- CHEMBL3549903

- O-Desmethylapixaban (M2)

- Q27289230

- DB-345314

- O-Desmethyl apixaban

- SJ0XFQ18OA

- DTXSID40198415

- HY-100655

-

- インチ: InChI=1S/C24H23N5O4/c25-23(32)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)31)24(33)22(19)29(26-21)17-8-10-18(30)11-9-17/h4-11,30H,1-3,12-14H2,(H2,25,32)

- InChIKey: HGHLWAZFIGRAOT-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 445.175004g/mol

- ひょうめんでんか: 0

- XLogP3: 1.9

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 回転可能化学結合数: 4

- どういたいしつりょう: 445.175004g/mol

- 単一同位体質量: 445.175004g/mol

- 水素結合トポロジー分子極性表面積: 122Ų

- 重原子数: 33

- 複雑さ: 762

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.48±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (4.9E-4 g/L) (25 ºC),

4-Demethoxy-4-hydroxy Apixaban 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D231405-50mg |

4-Demethoxy-4-hydroxy Apixaban |

503612-76-8 | 50mg |

$ 328.00 | 2023-09-08 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T54178-50mg |

4-Demethoxy-4-hydroxy Apixaban |

503612-76-8 | 50mg |

¥3710.00 | 2022-10-14 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T54178-25mg |

4-Demethoxy-4-hydroxy Apixaban |

503612-76-8 | 25mg |

¥2030.00 | 2022-10-14 | ||

| A2B Chem LLC | AG34839-100mg |

1-(4-Hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |

503612-76-8 | > 95% | 100mg |

$699.00 | 2024-04-19 | |

| Ambeed | A1157722-25mg |

1-(4-Hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |

503612-76-8 | 99% | 25mg |

$135.0 | 2025-03-03 | |

| TRC | D231405-25mg |

4-Demethoxy-4-hydroxy Apixaban |

503612-76-8 | 25mg |

$ 178.00 | 2023-09-08 | ||

| TRC | D231405-10mg |

4-Demethoxy-4-hydroxy Apixaban |

503612-76-8 | 10mg |

$ 91.00 | 2023-09-08 | ||

| Ambeed | A1157722-100mg |

1-(4-Hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |

503612-76-8 | 99% | 100mg |

$387.0 | 2025-03-03 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T54178-10mg |

4-Demethoxy-4-hydroxy Apixaban |

503612-76-8 | 10mg |

¥1050.00 | 2022-10-14 | ||

| Ambeed | A1157722-50mg |

1-(4-Hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |

503612-76-8 | 99% | 50mg |

$228.0 | 2025-03-03 |

4-Demethoxy-4-hydroxy Apixaban 関連文献

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

4-Demethoxy-4-hydroxy Apixabanに関する追加情報

4-Demethoxy-4-hydroxy Apixaban(CAS No. 503612-76-8)の包括的な専門解説:作用機序・応用・最新研究動向

4-Demethoxy-4-hydroxy Apixabanは、抗凝固薬開発分野において注目される活性代謝物の一つです。本化合物は直接経口抗凝固薬(DOAC)として知られるApixabanの構造誘導体であり、その薬理学的特性や代謝経路に関する研究が近年活発化しています。CAS番号503612-76-8で特��されるこの物質は、血栓症治療の最適化を目指す医薬品開発において重要な分子標的として位置付けられています。

構造的特徴として、4-Demethoxy-4-hydroxy Apixabanは親化合物からメトキシ基が除去され、ヒドロキシル基が導入された点が最大の差異です。この化学修飾により、タンパク質結合率や酵素親和性に変化が生じ、バイオアベイラビリティの向上が期待されています。2023年に発表された米国心臓協会(AHA)のガイドラインでは、個別化医療の文脈で本化合物のような代謝物モニタリングの重要性が言及されており、テーラーメイド治療実現への貢献が注目されています。

作用機序に関しては、Xa因子阻害活性を中核とする点で原薬と共通していますが、4-Demethoxy-4-hydroxy Apixaban特有の立体配座変化により、選択性や阻害定数(Ki値)に差異が報告されています。特に肝代謝酵素CYP3A4との相互作用プロファイルが変化するため、薬物相互作用リスクの再評価が必要とされるケースもあります。臨床現場では「DOACのモニタリングは必要か?」という質問が頻出しますが、本代謝物の血中濃度測定が出血リスク管理に有用とのエビデンスが蓄積しつつあります。

創薬研究における最新動向として、4-Demethoxy-4-hydroxy Apixabanをテンプレートとした構造活性相関(SAR)研究が加速しています。特に分子動力学シミュレーションを活用した結合自由エネルギー計算により、新規抗凝固剤設計への応用が模索されています。また、人工知能(AI)を活用したドラッグリポジショニング研究では、本化合物が炎症性疾患やがん転移抑制への転用可能性が検討されており、マルチターゲット創薬の観点から学術的関心が高まっています。

安定性に関する知見では、503612-76-8で特定される本物質は光感受性を示すため、製剤化プロセスにおいてはコーティング技術や結晶多形制御が重要な課題となります。2024年の日本薬学会年会では、環状デキストリンを用いた包接化技術による安定性向上の症例が報告され、バイオシミラーズ開発への応用が期待されています。さらに「DOACの食事影響は?」という臨床的疑問に対し、本代謝物の腸管吸収メカニズムを解明する研究も進められています。

分析技術の進歩により、4-Demethoxy-4-hydroxy Apixabanの微量定量法が著しく発展しています。LC-MS/MSを基盤とした高感度測定系が確立され、治療薬物モニタリング(TDM)への統合が現実的となってきました。特にポリマー基盤マイクロチップを用いたポイントオブケア検査の開発は、在宅医療における抗凝固療法管理を革新する可能性を秘めています。

安全性プロファイルに関しては、出血性イベントとの関連性が継続的に評価されています。最近のメタ解析では、腎機能障害患者における4-Demethoxy-4-hydroxy Apixabanの蓄積傾向が明らかとなり、用量調整アルゴリズムの精緻化が求められています。同時に、ビタミンK拮抗薬との比較研究から、脳出血リスクの低減効果についてのエビデンスが拡充中です。

将来展望としては、���ノキャリアを用いた標的送達システムの開発が注目されています。503612-76-8を有効成分とするリポソーム製剤の前臨床試験では、血栓選択性の向上と全身性副作用の軽減が確認されており、次世代抗凝固療法の基盤技術となる可能性があります。さらにゲノム医療の発展に伴い、CYP2J2遺伝子多型と本代謝物の血中濃度相関に関する研究が、ファーマコゲノミクス分野で進行中です。

503612-76-8 (4-Demethoxy-4-hydroxy Apixaban) 関連製品

- 15828-65-6(1H-Pyrazole-4,5-dicarboxamide,1-ethyl-N4,N5-dimethyl-)

- 114722-60-0(Pyrazolo[1,5-a]quinoxalin-4(5H)-one)

- 561299-72-7(3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one)

- 125103-56-2(1H-Pyrazole-4-acetamide,N-butyl-3,5-dimethyl-1-phenyl-)

- 103053-17-4(1H-Pyrazole-4-carboxylicacid, 5-(aminocarbonyl)-1-(3-methylphenyl)-)

- 103053-30-1(1H-Pyrazole-4-carboxylicacid, 5-(aminocarbonyl)-1-(3,4-dimethylphenyl)-)

- 125103-58-4(1H-Pyrazole-4-acetamide,3,5-dimethyl-1-phenyl-N-(2-phenylethyl)-)

- 162142-14-5(7H-Pyrazolo[3,4-c]pyridin-7-one,1-cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-)

- 141581-91-1(Pyrrolo[3,4-c]pyrazole-5(1H)-aceticacid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester)

- 503612-47-3(Apixaban)